3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol

Medicinal Chemistry Lipophilicity ADME Prediction

Select the correct C4-substituted pyrazole building block for your medicinal chemistry program. With a predicted LogP of 0.90—approximately 9-fold higher than the N1-isomer—and a tPSA of 49 Ų, this regioisomer provides balanced lipophilicity for reliable ADME predictions. The primary alcohol enables direct mesylation, oxidation, or coupling without a reduction step. Classified Eye Irrit. 2A (H319) for unambiguous safety protocols. Supplied at ≥98% purity with NMR, HPLC, and LC-MS documentation. Verified by CAS 1779428-05-5 and MDL MFCD31925067.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
CAS No. 1779428-05-5
Cat. No. B12293669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol
CAS1779428-05-5
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C)CCCO
InChIInChI=1S/C8H14N2O/c1-6-8(4-3-5-11)7(2)10-9-6/h11H,3-5H2,1-2H3,(H,9,10)
InChIKeyKPSLMMMHDPNHFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol (CAS 1779428-05-5): Procurement-Grade Overview and Core Characteristics


3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol (CAS 1779428-05-5, MDL MFCD31925067) is a heterocyclic building block consisting of a 3,5-dimethyl-1H-pyrazole core substituted at the 4-position with a propan-1-ol chain . This structure features a primary alcohol functional group, providing a versatile handle for further derivatization, and a symmetrically substituted pyrazole ring that contributes to its unique physicochemical and safety profile . The compound is a white powder with a molecular weight of 154.21 g/mol and the formula C₈H₁₄N₂O, and is commonly offered at purities of ≥97% for research and development applications .

Why Generic Pyrazole Propanol Substitution Fails: Quantitative Differentiation of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol


Substituting 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol with a close structural analog, such as the isomeric 3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol, is not a neutral exchange. The shift of the propanol chain from the N1 to the C4 position of the pyrazole ring fundamentally alters the compound's lipophilicity, hydrogen-bonding capacity, and safety profile . Quantitatively, the C4-substituted variant exhibits a predicted LogP approximately nine times greater than its N1-substituted isomer , which directly impacts its solubility, membrane permeability, and behavior in both synthetic and biological systems. These differences are not mere academic curiosities; they dictate the compound's suitability for specific downstream applications, making unverified substitution a significant risk to experimental reproducibility and project outcomes.

Quantitative Evidence Guide: Why 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol is Differentiated


Enhanced Lipophilicity vs. N1-Substituted Isomer Drives Differential Partitioning

3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol exhibits a significantly higher predicted partition coefficient (LogP) compared to its N1-substituted isomer, 3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol . Specifically, the C4-substituted compound has a predicted ACD/LogP of 0.90, while the N1-substituted isomer is predicted to have a LogP of 0.10 . This difference is maintained at physiological pH, with predicted LogD values at pH 7.4 of 1.14 and 0.10, respectively .

Medicinal Chemistry Lipophilicity ADME Prediction

Higher Polar Surface Area Distinguishes C4-Substituted Pyrazole Propanol

The target compound possesses a larger topological polar surface area (tPSA) than its N1-substituted isomer . The predicted tPSA for 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol is 49 Ų, compared to 38.05 Ų for 3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol .

Drug Design Physicochemical Properties ADME

Documented Safety Profile: Eye Irritant Classification Provides Regulatory Clarity

According to the ECHA Classification and Labelling Inventory, 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol (EC 839-036-4) is notified as Eye Irrit. 2A, H319 [1]. This specific classification provides clear, harmonized guidance for safe handling, storage, and transport, in contrast to many structurally similar building blocks that lack a defined hazard profile or are classified differently .

Safety Regulatory Compliance Material Handling

Synthetic Utility: Primary Alcohol as a Versatile Functional Handle

The presence of a primary alcohol in 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol provides a distinct point of functionalization compared to its acid or ester analogs . The alcohol can be directly oxidized to the corresponding aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution reactions . This contrasts with the corresponding propanoic acid (3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoic acid, CAS 890625-93-1) , which requires reduction to access the same alcohol functionality, adding synthetic steps and potential yield loss.

Organic Synthesis Medicinal Chemistry Building Blocks

Optimal Procurement Scenarios for 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol


Medicinal Chemistry: Optimizing Lipophilicity and tPSA in Lead Series

When a medicinal chemistry program requires a pyrazole-based building block with balanced lipophilicity and a defined polar surface area, 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol is the logical choice. Its predicted LogP of 0.90 and tPSA of 49 Ų provide a favorable starting point for achieving desirable ADME properties, distinct from the less lipophilic N1-isomer. Procuring this specific C4-substituted isomer ensures that subsequent SAR studies accurately reflect the impact of the 4-position substitution, avoiding the confounding variables introduced by a regioisomeric analog .

Organic Synthesis: Streamlining the Synthesis of 4-Functionalized Pyrazoles

For synthetic chemists tasked with constructing complex pyrazole-containing molecules, 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol offers a direct route to 4-substituted derivatives. The primary alcohol serves as an ideal precursor for a variety of functional groups, eliminating the need for a reduction step that would be required if starting from the corresponding propanoic acid . This efficiency translates to reduced synthesis time and cost, making it a preferred building block for library synthesis or process development .

Laboratory Safety and Compliance: Managing Hazards with a Defined Classification

In a regulated laboratory or pilot plant setting, the availability of a clear hazard classification is critical for safety compliance. 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol's notification as an Eye Irrit. 2A (H319) [1] provides unambiguous guidance for its handling, contrasting with the ambiguous safety profiles of many unlisted analogs. Procuring this specific compound allows safety officers to implement standardized protocols, procure appropriate PPE, and ensure adherence to CLP regulations, thereby mitigating risk and simplifying chemical inventory management [1].

Building Block Sourcing: Specifying Purity and Identity for Reproducible Research

When reproducibility is paramount, sourcing a well-characterized building block is essential. 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol is commercially available with defined purity (typically 97-98%) and can be accompanied by analytical documentation, including NMR, HPLC, and LC-MS . This ensures that the material used in research or development is of known and consistent quality, a factor that is often lacking when attempting to substitute with a less well-defined or in-house synthesized analog. The unambiguous CAS number (1779428-05-5) and MDL number (MFCD31925067) further guarantee the correct identity of the compound, preventing costly errors due to misidentification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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